molecular formula C22H27NO3 B14704812 4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-43-8

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid

Cat. No.: B14704812
CAS No.: 15012-43-8
M. Wt: 353.5 g/mol
InChI Key: LHJLTQUNCCWOQL-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that features a benzoic acid core with an octyloxy-substituted phenyl group and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid typically involves the condensation reaction between 4-(octyloxy)benzaldehyde and 4-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(Octyloxy)benzoic acid: Similar structure but lacks the imine linkage.

    4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzoic acid: Similar structure with a methoxy group instead of an octyloxy group.

    4-[(E)-{[4-(Butyloxy)phenyl]methylidene}amino]benzoic acid: Similar structure with a butyloxy group.

Uniqueness

4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid is unique due to its specific combination of an octyloxy group and an imine linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

15012-43-8

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

4-[(4-octoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C22H27NO3/c1-2-3-4-5-6-7-16-26-21-14-8-18(9-15-21)17-23-20-12-10-19(11-13-20)22(24)25/h8-15,17H,2-7,16H2,1H3,(H,24,25)

InChI Key

LHJLTQUNCCWOQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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